molecular formula C19H12N2O2S B2507348 N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 868377-69-9

N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide

Cat. No. B2507348
CAS RN: 868377-69-9
M. Wt: 332.38
InChI Key: CUJLDOARYMUUDU-VXPUYCOJSA-N
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Description

The compound "N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide" is a structurally complex molecule that appears to be related to various benzothiazole derivatives. These derivatives have been studied for their potential applications in medicinal chemistry, including analgesic agents, plant growth regulators, and Kv1.3 inhibitors . The benzothiazole moiety is a common feature in these compounds, suggesting a potential for bioactivity.

Synthesis Analysis

The synthesis of benzothiazole derivatives can involve various strategies. For instance, a one-pot approach to synthesize 2,3-diarylbenzo[b]furans has been reported, which could be relevant to the synthesis of the compound . Additionally, the preparation of N,N-dimethylbenzo[b]furan-2-carbothioamides and their subsequent reactions to form cyclometallated products with palladium(II), ruthenium(II), and rhodium(III) provides insight into the complex synthetic routes that may be involved in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring, which can be further modified to enhance specific properties. X-ray analysis has been used to determine the structures of related compounds, which could be indicative of the methods used to analyze the molecular structure of "this compound" .

Chemical Reactions Analysis

Chemical reactions involving benzothiazole derivatives can lead to various transformations. For example, the synthesis of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involved a series of reactions including N-methylation, reduction, condensation, and Jacobson oxidation . These transformations highlight the chemical reactivity of the benzothiazole ring system and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the substituents attached to the core structure. For instance, some derivatives have been found to possess potent analgesic activity with low gastric irritancy, indicating favorable pharmacokinetic properties . Others have been synthesized and screened for diuretic activity, suggesting a potential for diverse biological activities .

Scientific Research Applications

Synthesis and Chemical Reactivity

A study by Aleksandrov and El’chaninov (2017) demonstrated the synthesis and reactivity of compounds related to N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide. They synthesized N-(1-Naphthyl)furan-2-carboxamide and subjected it to various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, providing insights into the chemical reactivity of similar compounds (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activity

Incerti et al. (2017) synthesized a series of benzothiazole derivatives, including structures similar to the compound , and evaluated their antimicrobial activity. They found that certain compounds in this series exhibited significant antimicrobial properties against various bacterial and fungal species, highlighting the potential of benzothiazole derivatives in antimicrobial applications (Incerti et al., 2017).

Potential Antipsychotic Agents

Norman et al. (1996) studied heterocyclic analogues of antipsychotic agents, including benzothiazole carboxamides. They evaluated the binding affinity to dopamine and serotonin receptors and their in vivo activities, suggesting that certain benzothiazole derivatives could serve as potential antipsychotic agents (Norman et al., 1996).

Anti-inflammatory Properties

Ghonim et al. (2019) researched the structure-activity relationships of benzothiazole derivatives as selective cannabinoid CB2 agonists. They discovered that some of these compounds, including structures akin to this compound, have anti-inflammatory properties in vivo, highlighting their potential in treating inflammatory conditions (Ghonim et al., 2019).

properties

IUPAC Name

N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2S/c1-2-11-21-15-10-9-13-6-3-4-7-14(13)17(15)24-19(21)20-18(22)16-8-5-12-23-16/h1,3-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJLDOARYMUUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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